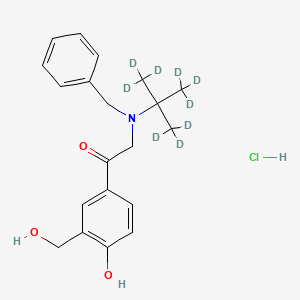
Benoxaprofen-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benoxaprofen-13C,d3 is a stable isotopic labeled compound of benoxaprofen, which is an anti-inflammatory agent. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Benoxaprofen-13C,d3, also known as Benoxaphen, is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The primary targets of this compound are the enzymes involved in the inflammatory process, particularly those that are responsible for the formation of prostaglandins .
Mode of Action
Unlike other NSAIDs that inhibit the formation of prostaglandins, which are important in acute inflammation, this compound has a unique mode of action . It modifies leukocyte function, especially the migration of monocytes, which perpetuate the inflammatory process . The exact significance of this mode of action is still unclear .
Biochemical Pathways
It is known that the compound interferes with the inflammatory process by modifying leukocyte function
Result of Action
The use of this compound has been associated with serious adverse reactions, including fatal cholestatic jaundice . This led to the voluntary withdrawal of the drug from the market in 1982 .
Preparation Methods
The synthesis of Benoxaprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the benoxaprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the benoxaprofen structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Chemical Reactions Analysis
Benoxaprofen-13C,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Benoxaprofen-13C,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of benoxaprofen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benoxaprofen.
Industry: Applied in the development and testing of new pharmaceuticals and in environmental studies to detect pollutants.
Comparison with Similar Compounds
Benoxaprofen-13C,d3 is unique due to its stable isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:
Benoxaprofen: The non-labeled version of the compound, used primarily as an anti-inflammatory agent.
Ketoprofen: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory properties.
Naproxen: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.
This compound stands out due to its isotopic labeling, which enhances its utility in research applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,3,3-trideuterio(313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747086 |
Source


|
| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329840-53-0 |
Source


|
| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)


![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)


![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)


